Cas no 2228602-28-4 (methyl 3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate)

Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate is a bicyclic ester derivative with a hydroxyl-functionalized propanoate structure. Its unique bicyclo[2.2.1]heptane (norbornane) framework imparts rigidity and steric specificity, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The compound combines a reactive hydroxy group with an ester moiety, enabling further functionalization through ester hydrolysis, reduction, or nucleophilic substitution. Its structural features enhance selectivity in asymmetric synthesis and catalytic applications. The bicyclic core contributes to thermal and chemical stability, while the polar hydroxy and ester groups improve solubility in organic solvents. This compound is particularly useful in fine chemical synthesis and as a precursor for complex molecular architectures.
methyl 3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate structure
2228602-28-4 structure
Product Name:methyl 3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate
CAS No:2228602-28-4
MF:C11H18O3
MW:198.258823871613
CID:6482746
PubChem ID:165612453
Update Time:2025-05-20

methyl 3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate
    • EN300-1744768
    • methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate
    • 2228602-28-4
    • Inchi: 1S/C11H18O3/c1-14-11(13)6-10(12)9-5-7-2-3-8(9)4-7/h7-10,12H,2-6H2,1H3
    • InChI Key: WRDZCRAFNXZUDX-UHFFFAOYSA-N
    • SMILES: OC(CC(=O)OC)C1CC2CCC1C2

Computed Properties

  • Exact Mass: 198.125594432g/mol
  • Monoisotopic Mass: 198.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.5Ų

methyl 3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate Pricemore >>

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Additional information on methyl 3-{bicyclo2.2.1heptan-2-yl}-3-hydroxypropanoate

Introduction to Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate (CAS No. 2228602-28-4)

Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate, identified by its CAS number 2228602-28-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable subject of study for researchers exploring novel biochemical pathways and therapeutic applications.

The molecular structure of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate features a bicyclic framework, specifically a bicyclo[2.2.1]heptane moiety, which is a common structural motif in natural products and bioactive molecules. This bicyclic system imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets.

The presence of a hydroxy group at the third position of the propanoate chain adds another layer of complexity to the molecule's behavior. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding, both as donors and acceptors, which can significantly affect the compound's solubility, stability, and binding affinity to biological receptors.

In recent years, there has been growing interest in the development of new pharmaceuticals derived from natural product-inspired scaffolds. The bicyclo[2.2.1]heptane core is particularly noteworthy due to its prevalence in bioactive natural products and its potential for further derivatization to create novel drug candidates. Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate represents an excellent starting point for such explorations.

One of the most exciting areas of research involving this compound is its potential application in drug discovery. The unique structural features of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate make it a promising candidate for developing new therapeutic agents targeting various diseases. For instance, studies have shown that similar compounds with bicyclic structures can interact with biological targets in ways that traditional linear molecules cannot, leading to more potent and selective drug interactions.

Furthermore, the hydroxy group in Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate provides a handle for further chemical modification, allowing researchers to fine-tune the molecule's properties for specific applications. This flexibility is crucial in drug development, where subtle changes in molecular structure can significantly impact efficacy, toxicity, and pharmacokinetic profiles.

The synthesis of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate presents an interesting challenge due to its complex cyclic structure. However, advances in synthetic chemistry have made it increasingly feasible to construct such molecules with high precision and yield. Techniques such as organometallic chemistry and biocatalysis have been particularly useful in achieving these goals.

In terms of biological activity, preliminary studies on Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate have revealed promising results in several areas. For example, researchers have observed that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Another area of interest is the compound's interaction with membrane receptors. The steric environment provided by the bicyclo[2.2.1]heptane core can influence how the molecule interacts with receptor proteins, potentially leading to new mechanisms of action for therapeutic agents.

The hydroxy group also plays a critical role in these interactions, as it can modulate the molecule's solubility and ability to cross biological membranes. This property is particularly important for drugs that need to reach their target sites within the body efficiently.

Ongoing research continues to explore the full potential of Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate and its derivatives. By leveraging cutting-edge synthetic methods and computational modeling techniques, scientists are gaining deeper insights into how this compound behaves at the molecular level and how it can be optimized for therapeutic use.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the process of identifying promising candidates like Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-hydroxypropanoate. These technologies enable researchers to predict biological activity more accurately and design experiments more efficiently, bringing us closer to developing new treatments for various diseases.

In conclusion, Methyl 3-{bicyclo[2.

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